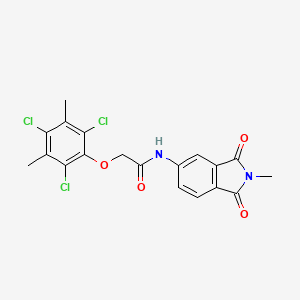![molecular formula C23H29ClN2O2 B5118445 1-[3-(4-chlorophenoxy)benzyl]-N,N-diethyl-3-piperidinecarboxamide](/img/structure/B5118445.png)
1-[3-(4-chlorophenoxy)benzyl]-N,N-diethyl-3-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(4-chlorophenoxy)benzyl]-N,N-diethyl-3-piperidinecarboxamide, also known as CPP-109, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of addiction and other neurological disorders. CPP-109 is a derivative of a naturally occurring compound called gamma-aminobutyric acid (GABA) and its synthesis method, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions are discussed in
Mecanismo De Acción
1-[3-(4-chlorophenoxy)benzyl]-N,N-diethyl-3-piperidinecarboxamide works by inhibiting the enzyme called GABA aminotransferase (GABA-AT), which is responsible for the breakdown of GABA. By inhibiting GABA-AT, 1-[3-(4-chlorophenoxy)benzyl]-N,N-diethyl-3-piperidinecarboxamide increases the levels of GABA in the brain, which in turn reduces the craving for addictive substances and alleviates symptoms of neurological disorders.
Biochemical and Physiological Effects:
1-[3-(4-chlorophenoxy)benzyl]-N,N-diethyl-3-piperidinecarboxamide has been shown to increase the levels of GABA in the brain, which can help reduce the craving for addictive substances and alleviate symptoms of neurological disorders. It has also been shown to have a positive effect on cognitive function, memory, and learning.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-[3-(4-chlorophenoxy)benzyl]-N,N-diethyl-3-piperidinecarboxamide in lab experiments include its ability to increase the levels of GABA in the brain, its potential therapeutic applications in the treatment of addiction and other neurological disorders, and its positive effect on cognitive function, memory, and learning. The limitations of using 1-[3-(4-chlorophenoxy)benzyl]-N,N-diethyl-3-piperidinecarboxamide in lab experiments include its potential toxicity and the need for further research to determine its long-term safety and efficacy.
Direcciones Futuras
There are several future directions for research on 1-[3-(4-chlorophenoxy)benzyl]-N,N-diethyl-3-piperidinecarboxamide, including:
1. Investigating its potential therapeutic applications in the treatment of other neurological disorders such as depression, anxiety, and epilepsy.
2. Conducting further research to determine its long-term safety and efficacy.
3. Developing new derivatives of 1-[3-(4-chlorophenoxy)benzyl]-N,N-diethyl-3-piperidinecarboxamide with improved pharmacokinetic and pharmacodynamic properties.
4. Investigating its potential use in combination with other drugs for the treatment of addiction and other neurological disorders.
5. Investigating its potential use in the prevention of addiction and the development of tolerance to addictive substances.
Conclusion:
1-[3-(4-chlorophenoxy)benzyl]-N,N-diethyl-3-piperidinecarboxamide is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of addiction and other neurological disorders. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions have been discussed in this paper. Further research is needed to determine its long-term safety and efficacy and to develop new derivatives with improved pharmacokinetic and pharmacodynamic properties.
Métodos De Síntesis
1-[3-(4-chlorophenoxy)benzyl]-N,N-diethyl-3-piperidinecarboxamide is synthesized by reacting 4-chlorophenol with benzyl bromide in the presence of potassium carbonate to yield 4-chlorophenylbenzyl ether. The resulting compound is then treated with N,N-diethyl-piperidine-3-carboxylic acid chloride to yield 1-[3-(4-chlorophenoxy)benzyl]-N,N-diethyl-3-piperidinecarboxamide.
Aplicaciones Científicas De Investigación
1-[3-(4-chlorophenoxy)benzyl]-N,N-diethyl-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of addiction, particularly cocaine and alcohol addiction. It has also been investigated as a potential treatment for other neurological disorders such as depression, anxiety, and epilepsy. 1-[3-(4-chlorophenoxy)benzyl]-N,N-diethyl-3-piperidinecarboxamide works by inhibiting the enzyme responsible for the breakdown of GABA, which is an inhibitory neurotransmitter in the brain. This results in an increase in GABA levels, which can help reduce the craving for addictive substances and alleviate symptoms of neurological disorders.
Propiedades
IUPAC Name |
1-[[3-(4-chlorophenoxy)phenyl]methyl]-N,N-diethylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29ClN2O2/c1-3-26(4-2)23(27)19-8-6-14-25(17-19)16-18-7-5-9-22(15-18)28-21-12-10-20(24)11-13-21/h5,7,9-13,15,19H,3-4,6,8,14,16-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBMQPHGEBSHNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCCN(C1)CC2=CC(=CC=C2)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[3-(4-chlorophenoxy)phenyl]methyl]-N,N-diethylpiperidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-[(2-methyl-1-piperidinyl)carbonyl]phenyl}acetamide](/img/structure/B5118363.png)


![N-(4-bromophenyl)-3-{[(5-chloro-2-pyridinyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5118403.png)
![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinamine](/img/structure/B5118410.png)

![2-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-indole](/img/structure/B5118417.png)
![5-[(2,6-difluorophenoxy)methyl]-N-methyl-N-(2-phenoxyethyl)-3-isoxazolecarboxamide](/img/structure/B5118421.png)
![2-[(2-methoxy-4-methylphenoxy)methyl]-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5118431.png)
![N-{2-[2-(4-chlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B5118434.png)
![N-{[2-(2,4-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-ethyl-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B5118437.png)

![N-[3-(methylthio)propyl]-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B5118447.png)
